3-(Pyrimidin-4-yl)prop-2-enoic acid
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Overview
Description
3-(Pyrimidin-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H6N2O2 It is characterized by the presence of a pyrimidine ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-4-yl)prop-2-enoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method is the condensation of pyrimidine-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrimidin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
- Oxidation products include pyrimidine carboxylic acids.
- Reduction products are saturated derivatives of the original compound.
- Substitution reactions yield a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
3-(Pyrimidin-4-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to potential anticancer effects .
Comparison with Similar Compounds
3-(Pyrimidin-2-yl)prop-2-enoic acid: Similar in structure but with the pyrimidine ring attached at a different position.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
Uniqueness: 3-(Pyrimidin-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-pyrimidin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h1-5H,(H,10,11) |
InChI Key |
PPMHSAQFDNOZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C=CC(=O)O |
Origin of Product |
United States |
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